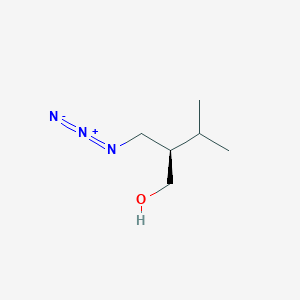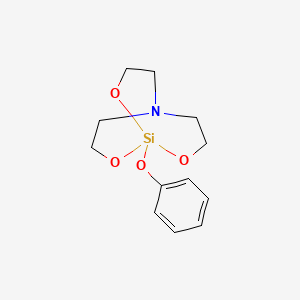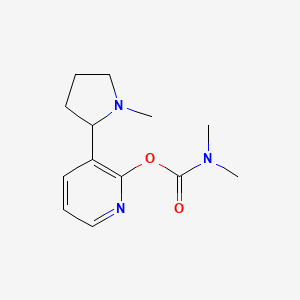![molecular formula C10H20N3OP B14171102 1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine CAS No. 4238-96-4](/img/structure/B14171102.png)
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine is a chemical compound that features a unique structure combining aziridine rings and a pyrrolidine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted aziridines, amines, and phosphine oxides. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a crosslinking agent in biochemical studies.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine involves the interaction of its aziridine rings with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the crosslinking of DNA and proteins. The molecular targets and pathways involved include DNA alkylation and inhibition of DNA replication, which can induce cell death in rapidly dividing cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[Bis(aziridin-1-yl)phosphoryl]-3-iodobenzamide
- N-[Bis(1-aziridinyl)phosphinyl]-N’-(4-methyl-3-nitrophenyl)urea
- P,P-Bis(1-aziridinyl)phosphinic amide
Uniqueness
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine is unique due to its combination of aziridine rings and a pyrrolidine backbone, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
4238-96-4 |
|---|---|
Fórmula molecular |
C10H20N3OP |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
1-[bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine |
InChI |
InChI=1S/C10H20N3OP/c1-9-3-4-10(2)13(9)15(14,11-5-6-11)12-7-8-12/h9-10H,3-8H2,1-2H3 |
Clave InChI |
FFYJIUCYVAVIKE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(N1P(=O)(N2CC2)N3CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile](/img/structure/B14171037.png)

![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)
![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)






![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)

![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
